GPR40 Agonist Activity: (R)-Fasiglifam as Stereochemically Defined Inactive Control
(R)-Fasiglifam is the pharmacologically inactive R-enantiomer of fasiglifam, contrasting with the active S-enantiomer TAK-875 which demonstrates EC50 = 72 nM at GPR40. This stereochemical distinction provides a matched-pair control for distinguishing target-specific versus off-target effects [1].
| Evidence Dimension | GPR40 agonist activity (EC50) |
|---|---|
| Target Compound Data | No detectable agonist activity (inactive isomer) |
| Comparator Or Baseline | Fasiglifam (TAK-875, S-enantiomer): EC50 = 72 nM |
| Quantified Difference | Complete loss of activity (active vs. inactive enantiomer) |
| Conditions | GPR40 functional assay (reported in product specification) |
Why This Matters
Enables definitive attribution of observed effects to GPR40 agonism versus compound-specific off-target activity, a requirement for rigorous mechanism-of-action studies.
- [1] (R)-Fasiglifam Product Information. PeptideDB. CAS: 1234474-57-7. View Source
